molecular formula C11H17NO3 B15223595 1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine

1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine

Cat. No.: B15223595
M. Wt: 211.26 g/mol
InChI Key: KUSLVXLAXMTQGL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways. This interaction can result in various physiological effects, including alterations in mood, perception, and cognition .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties and used in research related to the central nervous system.

    2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine: Another compound with similar structural features, studied for its potential therapeutic applications.

Uniqueness

1-(2,5-Dimethoxyphenyl)-2-methoxyethanamine is unique due to its specific substitution pattern on the benzene ring and its methoxyethanamine chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO3/c1-13-7-10(12)9-6-8(14-2)4-5-11(9)15-3/h4-6,10H,7,12H2,1-3H3

InChI Key

KUSLVXLAXMTQGL-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=CC(=C1)OC)OC)N

Origin of Product

United States

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